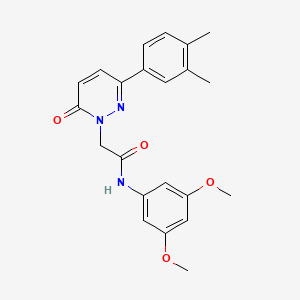![molecular formula C14H16N2OS B11372468 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11372468.png)
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is an organic compound that belongs to the class of amides This compound features a thiazole ring substituted with a 4-methylphenyl group and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 2-(4-methylphenyl)-1,3-thiazole.
Amide Formation: The next step involves the formation of the amide bond. This can be done by reacting the thiazole derivative with propanoyl chloride in the presence of a base such as triethylamine to yield N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors for higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}propanamide
- N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide
Uniqueness
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.
Propriétés
Formule moléculaire |
C14H16N2OS |
|---|---|
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propanamide |
InChI |
InChI=1S/C14H16N2OS/c1-3-13(17)15-8-12-9-18-14(16-12)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
Clé InChI |
LAHZVWKKLLDLOO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11372388.png)
![2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11372407.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11372415.png)

![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11372422.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B11372423.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11372429.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11372436.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11372441.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11372445.png)
![2-(4-chlorophenyl)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11372448.png)

![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11372460.png)
![Methyl 5'-(4-ethylbenzamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11372466.png)
